1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
Description
1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound featuring a thiazole core substituted with a 3-methylpyrazole moiety at the 4-position and an acetyl group at the 2-position. This structure combines electron-rich aromatic systems (thiazole and pyrazole) with a ketone functional group, making it a versatile scaffold for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-[4-(3-methylpyrazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C9H9N3OS/c1-6-3-4-12(11-6)8-5-14-9(10-8)7(2)13/h3-5H,1-2H3 |
InChI Key |
VQYGFKNJVIPTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CSC(=N2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Formation of the thiazole ring: This involves the cyclization of a thioamide with a haloketone.
Coupling of the pyrazole and thiazole rings: The final step involves the coupling of the two heterocyclic rings through a condensation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Oxathiapiprolin
- Structure : Contains a thiazole-piperidine backbone with a trifluoromethylpyrazole and difluorophenyloxazole substituent.
- Key Differences : The trifluoromethyl group on pyrazole enhances lipophilicity and resistance to metabolic degradation compared to the 3-methyl group in the target compound.
- Application : A potent fungicide, demonstrating the importance of fluorine substituents in agrochemical activity .
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
- Structure : Features a 4-chlorophenyl group instead of a thiazole ring.
Substituent Effects on Physicochemical Properties
Table 1: Melting Points and Substituent Influence
Insights :
- Electron-withdrawing groups (e.g., sulfonyl in compound 1f and methanesulfonyl in ) increase melting points due to enhanced dipole interactions and crystallinity.
- Bulky substituents (e.g., trifluoromethyl in oxathiapiprolin) improve thermal stability and bioactivity .
Spectroscopic Comparisons
Table 2: Infrared (IR) Spectroscopy Data
Insights :
- The acetyl group in the target compound is expected to exhibit C=O stretching near 1666–1700 cm⁻¹, similar to related ethanone derivatives .
- Conjugation with aromatic systems (e.g., thiazole or pyrazole) slightly lowers the C=O frequency due to resonance effects.
Fungicidal Activity
Antimicrobial Activity
- Pyrazoline derivatives (e.g., ) show moderate-to-strong antimicrobial activity, with sulfonyl groups improving membrane penetration. The target compound’s methylpyrazole may offer similar advantages but with reduced hydrophobicity compared to halogenated analogues .
Biological Activity
1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one (CAS No. 1936445-50-9) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₉N₃OS
- Molecular Weight : 207.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural components, which include the thiazole and pyrazole moieties. These groups are known for their diverse biological effects:
Antitumor Activity :
Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines (IC50 values often in low micromolar ranges) due to their ability to interfere with cellular proliferation pathways .
Anticonvulsant Activity :
Studies have highlighted the anticonvulsant potential of thiazole-containing compounds. The presence of specific substituents on the pyrazole ring can enhance this activity, suggesting that this compound may also possess such properties .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and related compounds:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Anticonvulsant | Potential anticonvulsant properties | |
| Enzyme Inhibition | Possible inhibition of certain enzymes |
Case Study 1: Anticancer Activity
A study evaluated various thiazole derivatives for their anticancer effects. Among these, compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as HT-29 and Jurkat cells. The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influenced their potency .
Case Study 2: Anticonvulsant Properties
In another investigation, a series of thiazole-based compounds were tested for anticonvulsant activity using the pentylenetetrazole (PTZ) model. The results showed that certain substitutions on the pyrazole ring enhanced protective effects against seizures, suggesting a promising avenue for developing new anticonvulsant medications based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
